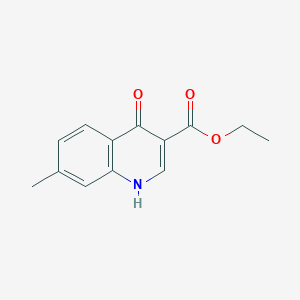
4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid (MMP) is an organic compound with a molecular formula of C6H7NO4S and a molecular weight of 195.19 g/mol. It is a white crystalline solid that is soluble in water and ethanol. MMP is a versatile compound that has numerous applications in the scientific research field. It has been used in the synthesis of various organic compounds, as well as in the development of new drugs, and as a reagent for biochemical and physiological studies.
Aplicaciones Científicas De Investigación
4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as amides, esters, and nitriles. It has also been used in the development of new drugs, as well as in the development of novel catalysts and ligands. In addition, 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid has been used in biochemical and physiological studies, as it has been found to be a useful tool for the study of proteins and enzymes.
Mecanismo De Acción
4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid is known to act as a reversible inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid binds to the active site of AChE, and this binding prevents the enzyme from catalyzing the hydrolysis of acetylcholine. In addition, 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid has been found to be an effective inhibitor of phosphodiesterases (PDEs), which are enzymes that regulate the breakdown of cyclic nucleotides such as cAMP and cGMP.
Biochemical and Physiological Effects
4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the breakdown of acetylcholine, which can lead to an increase in the level of acetylcholine in the brain. This can lead to an increase in cognitive performance, as well as an increase in alertness and focus. In addition, 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid has been found to inhibit the breakdown of cyclic nucleotides, which can lead to an increase in the level of cAMP and cGMP in the body. This can lead to an increase in the activity of certain enzymes, as well as an increase in the production of certain hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized from readily available starting materials. In addition, it is a relatively stable compound, and it is soluble in a variety of solvents. However, there are some limitations to using 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid in laboratory experiments. It is a relatively weak inhibitor of AChE and PDEs, and it can be rapidly metabolized by the body. In addition, it can be toxic when ingested in large quantities, and it can be irritating to the skin and eyes.
Direcciones Futuras
Despite its limitations, 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid has potential applications in the development of new drugs and in the study of biochemical and physiological processes. In the future, it is likely that 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid will be used to develop new drugs that target AChE and PDEs, as well as other enzymes. In addition, 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid may be used to study the effects of various compounds on biochemical and physiological processes, such as the regulation of gene expression, metabolism, and cell signaling. Finally, 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid could be used to develop new catalysts and ligands for use in organic synthesis.
Métodos De Síntesis
4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid can be synthesized from 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic anhydride (4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid anhydride) by reacting it with an aqueous solution of sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the product is then isolated by crystallization. The yield of the reaction is typically high, and the purity of the product is usually greater than 98%.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with methanesulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "1-methyl-1H-pyrrole-2-carboxylic acid", "Methanesulfonyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Dissolve 1-methyl-1H-pyrrole-2-carboxylic acid in a solvent such as dichloromethane or chloroform.", "Add a base such as triethylamine or pyridine to the solution.", "Slowly add methanesulfonyl chloride to the solution while stirring.", "Allow the reaction to proceed at room temperature for several hours.", "Quench the reaction by adding water to the solution.", "Extract the product with a solvent such as ethyl acetate or diethyl ether.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the desired product, 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid." ] } | |
Número CAS |
1935943-85-3 |
Nombre del producto |
4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid |
Fórmula molecular |
C7H9NO4S |
Peso molecular |
203.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



